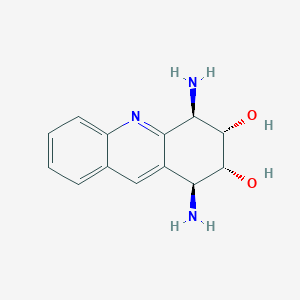
(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic): is a complex organic compound with the molecular formula C13H15N3O2 and a molecular weight of 245.282 . This compound belongs to the class of acridines, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of amines with appropriate diketones or keto-esters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different substituents at various positions on the acridine ring.
Common Reagents and Conditions:
Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide , potassium permanganate , and hydrogen peroxide .
Reduction: Reducing agents like sodium borohydride , lithium aluminum hydride , and hydrazine are often used.
Substitution: Nucleophiles like ammonia , alkyl halides , and aryl halides are employed, along with electrophiles such as sulfonic acids and nitro groups .
Major Products Formed:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.
Industry: Applied in the development of new materials, dyes, and pigments.
Mecanismo De Acción
The mechanism by which (1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) can be compared with other similar compounds, such as 9-amino-1,2,3,4-tetrahydroacridine and tacrine hydrochloride . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of (1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) lies in its specific stereochemistry and the resulting biological effects.
Propiedades
IUPAC Name |
(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-9-7-5-6-3-1-2-4-8(6)16-11(7)10(15)13(18)12(9)17/h1-5,9-10,12-13,17-18H,14-15H2/t9-,10+,12+,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHAATWQBQLHNR-YGNMPJRFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(C(C(C(C3=N2)N)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3[C@@H]([C@H]([C@H]([C@@H](C3=N2)N)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














